molecular formula C24H23NO5 B2998237 methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate CAS No. 850907-63-0

methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate

Cat. No.: B2998237
CAS No.: 850907-63-0
M. Wt: 405.45
InChI Key: RBQFVAVNOGYWKA-UHFFFAOYSA-N
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Description

Methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate is a heterocyclic compound featuring a fused tetrahydroisoquinoline core substituted with a 2-methylbenzyl group and a furan-2-carboxylate ester linked via an oxymethyl bridge. Its molecular formula is C₂₄H₂₃NO₅ (molecular weight: 405.45 g/mol) . The tetrahydroisoquinoline moiety is a pharmacophore of interest in medicinal chemistry due to its structural similarity to bioactive alkaloids, while the furan-carboxylate group may contribute to solubility and binding interactions. The compound’s synthetic route likely involves condensation of substituted aldehydes with amine precursors, analogous to methods used for related furan-oxadiazole derivatives .

Properties

IUPAC Name

methyl 5-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-16-6-3-4-7-17(16)14-25-13-12-19-20(23(25)26)8-5-9-21(19)29-15-18-10-11-22(30-18)24(27)28-2/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQFVAVNOGYWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate can be achieved through a multi-step process involving several key reactions:

    Formation of the Tetrahydroisoquinoline Moiety: This step typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the tetrahydroisoquinoline moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the tetrahydroisoquinoline moiety.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to the presence of the tetrahydroisoquinoline moiety.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving furan and isoquinoline derivatives.

Mechanism of Action

The mechanism of action of methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in neurotransmission and cellular signaling.

    Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Meta Substitution

A closely related analogue, methyl 5-[({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate (CAS RN: 850907-23-2), differs only in the position of the methyl group on the benzyl substituent (meta instead of ortho) . For example:

Property Target Compound (Ortho) Meta Isomer
Molecular Weight (g/mol) 405.45 405.45
Substituent Position 2-Methylphenyl 3-Methylphenyl
Calculated XLogP3* ~3.5 (estimated) ~3.5 (estimated)

*XLogP3 values are extrapolated from similar furan-carboxylates .

The ortho-methyl group introduces greater steric bulk near the tetrahydroisoquinoline core, which may reduce rotational freedom compared to the meta isomer. Such differences are critical in drug design, where substituent positioning affects target engagement and metabolic stability.

Furan-Carboxylate Derivatives with Varying Cores

Compounds with analogous furan-carboxylate esters but divergent heterocyclic cores highlight the role of scaffold diversity:

Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate (CAS RN: 405916-99-6) Molecular Weight: 460.5 g/mol Core Structure: Chromen (benzopyran) instead of tetrahydroisoquinoline . Key Differences: The chromen core’s planar structure and extended conjugation may enhance UV absorption properties compared to the partially saturated tetrahydroisoquinoline.

[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylfuran-2-carboxylate (CAS RN: 848228-05-7) Molecular Weight: 311.69 g/mol Core Structure: Urea-linked anilino group instead of tetrahydroisoquinoline . Solubility: 2.9 µg/mL at pH 7.4, suggesting lower aqueous solubility than the target compound due to the hydrophobic chloro-fluoroanilino group .

Substituent Effects on Bioactivity

Evidence from pesticide chemistry demonstrates that furan-carboxylate derivatives with trifluoromethyl or chloro substituents (e.g., 3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran) exhibit herbicidal activity . While the target compound lacks such electronegative groups, its 2-methylbenzyl substituent may confer moderate lipophilicity, balancing membrane permeability and solubility.

Research Findings and Implications

Synthetic Challenges : The oxymethyl bridge in the target compound requires precise regioselective alkylation, akin to methods for synthesizing furan-oxadiazole hybrids .

Toxicity Considerations : Structural analogs with nitro or chloro groups (e.g., pesticides in ) show higher ecotoxicity, whereas the target compound’s simpler substituents may reduce environmental persistence.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound Tetrahydroisoquinoline 405.45 2-Methylbenzyl, furan-carboxylate Medicinal chemistry lead
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate Chromen 460.5 Hexyl, phenyl Material science, UV studies
[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylfuran-2-carboxylate Urea-anilino 311.69 Chloro-fluoroanilino Agrochemistry
3-(5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran Tetrahydrofuran N/A Chloro, trifluoromethyl, nitro Herbicide

Biological Activity

Methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate is a complex organic compound that has garnered attention in pharmacological and medicinal chemistry research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reveals its intricate structure, which includes a furan ring and a tetrahydroisoquinoline moiety. The molecular formula is C27H28N2O3C_{27}H_{28}N_{2}O_{3}, with a molecular weight of approximately 428.53 g/mol. Its structural complexity suggests multiple points of interaction with biological systems.

1. Antioxidant Activity

Research indicates that compounds similar in structure to this compound exhibit significant antioxidant properties. These properties are primarily attributed to the presence of phenolic groups within the structure, which can scavenge free radicals and reduce oxidative stress in cells.

2. Anti-inflammatory Effects

Studies have shown that isoquinoline derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound may have potential as an anti-inflammatory agent, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

3. Anticancer Potential

The compound's ability to interfere with cellular signaling pathways involved in cancer proliferation has been noted. Isoquinoline derivatives have been observed to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases .

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Activity Methyl derivatives of tetrahydroisoquinoline showed a significant reduction in oxidative damage in neuronal cells.
Anti-inflammatory Research Isoquinoline compounds demonstrated inhibition of TNF-alpha and IL-6 in vitro, indicating potential for inflammatory disease treatment .
Cancer Cell Line Study In vitro studies revealed that the compound induced apoptosis in breast cancer cell lines via mitochondrial pathway activation .

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